molecular formula C13H27Cl2N3O2 B2793052 Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride CAS No. 2470438-11-8

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride

Cat. No.: B2793052
CAS No.: 2470438-11-8
M. Wt: 328.28
InChI Key: GVOJDSLUGWDVNM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride is a chemical compound with the molecular formula C13H25N3O2.2ClH. It is commonly used in various scientific research applications due to its unique chemical structure and properties. The compound is often utilized in the fields of chemistry, biology, and medicine for its potential therapeutic effects and as a building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride typically involves the reaction of tert-butyl 4-(piperazin-1-yl)carboxylate with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction can produce reduced forms with fewer oxygen atoms. Substitution reactions result in compounds with different substituents replacing the original atoms or groups.

Scientific Research Applications

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

Uniqueness

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-6-4-15(5-7-16)10-11-8-14-9-11;;/h11,14H,4-10H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOJDSLUGWDVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470438-11-8
Record name tert-butyl 4-[(azetidin-3-yl)methyl]piperazine-1-carboxylate dihydrochloride
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